cyclopentyl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopentyl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is involved in the regulation of stress response, anxiety, and depression, making CP-154,526 a potential therapeutic agent for these conditions. In
Scientific Research Applications
Antileishmanial Activity
Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania. These parasites are transmitted through sandfly bites. Research has shown that some hydrazine-coupled pyrazole derivatives, including our compound of interest, exhibit potent antileishmanial activity. Specifically, compound 13 demonstrated superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate . Further studies could explore its mechanism of action and potential as a therapeutic agent against leishmaniasis.
Antimalarial Activity
Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. The same hydrazine-coupled pyrazole derivatives have also shown promise as antimalarial agents. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, suggesting their potential use in malaria treatment . Investigating their efficacy, safety, and resistance profiles would be valuable for future drug development.
Organic Light-Emitting Diodes (OLEDs)
Platinum (II) complexes, including cyclometalated Pt (II) complexes, have intriguing photophysical properties. These complexes can serve as efficient organic light-emitting structures. By combining Pt (II) cores with organic ligands, researchers have achieved green fluorescence in the visible spectrum. The synthesized compound may find applications in OLEDs, contributing to display technology and lighting systems .
Cytotoxicity Studies
Novel pyrazole derivatives have been investigated for their cytotoxic effects. For instance, (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives were designed and synthesized. These compounds were evaluated for their cytotoxicity using MTT assays in macrophage cells. Exploring the cytotoxic potential of our compound could provide insights into its safety profile .
Photophysical Properties
Understanding the photophysical behavior of our compound is crucial. UV-Vis spectrometry studies have revealed green fluorescence with a maximum at 514 nm. Additionally, cyclic voltammetry studies allowed calculation of the HOMO, LUMO, and band gap values. These parameters influence the compound’s optical properties and potential applications .
Other Potential Applications
While the mentioned fields are well-studied, there may be additional unexplored applications. Researchers could investigate its interactions with specific enzymes, receptors, or cellular pathways. Computational studies, such as molecular docking, could predict binding affinities and guide further experiments.
properties
IUPAC Name |
cyclopentyl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-17-12-14(11-16-17)23(21,22)19-8-4-7-18(9-10-19)15(20)13-5-2-3-6-13/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKPKRXOYVRIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.